2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine-2-thiol with 2,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and methoxy groups may play a role in binding to these targets, while the thiol group could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- 2-{[3-cyano-6-(4-bromophenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3O4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S/c1-28-17-7-4-15(5-8-17)19-10-6-16(13-24)23(26-19)31-14-22(27)25-20-12-18(29-2)9-11-21(20)30-3/h4-12H,14H2,1-3H3,(H,25,27) |
InChI Key |
WJPPDDKGNDQBDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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